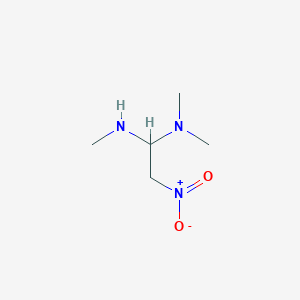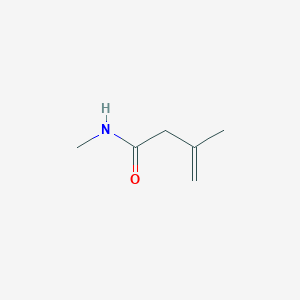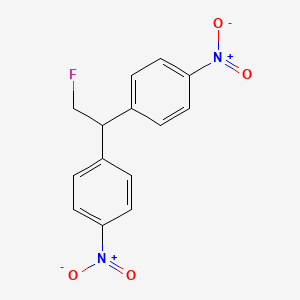
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid is a polycyclic carboxamide compound known for its cytotoxic properties. It has been studied for its potential use in the treatment and prophylaxis of cellular proliferative disorders, such as cancer .
Méthodes De Préparation
The synthesis of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves several steps. The synthetic route typically includes the formation of the polycyclic chromophore structure, followed by the introduction of the butyl and methylanilino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polycyclic carboxamides. In biology and medicine, its cytotoxic properties make it a candidate for anticancer drug development. Industrial applications may include its use in the synthesis of other complex organic molecules .
Mécanisme D'action
The mechanism of action of 4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound likely interferes with DNA replication and repair processes, causing cell death. The specific molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
4-(2-Butyl-6-methylanilino)-4-oxobut-2-enoic acid can be compared to other polycyclic carboxamide compounds, such as benzoisoquinolinediones, acridine-4-carboxamides, and anthraquinones. These compounds also exhibit cytotoxic properties and are studied for their potential use as anticancer agents. The uniqueness of this compound lies in its specific chemical structure and the presence of the butyl and methylanilino groups, which may contribute to its distinct biological activity .
Propriétés
Numéro CAS |
63320-89-8 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-(2-butyl-6-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H19NO3/c1-3-4-7-12-8-5-6-11(2)15(12)16-13(17)9-10-14(18)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
RYMMPKDJILQOLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC(=C1NC(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)



![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
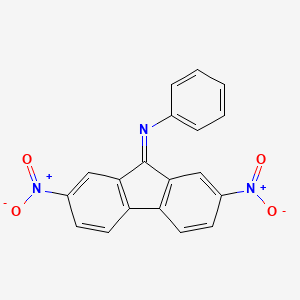
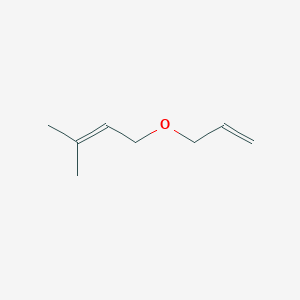
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

